molecular formula C8H6ClNO2 B2857736 3-(2-Chloropyridin-4-yl)prop-2-enoic acid CAS No. 2045276-63-7

3-(2-Chloropyridin-4-yl)prop-2-enoic acid

Cat. No. B2857736
CAS RN: 2045276-63-7
M. Wt: 183.59
InChI Key: VWOAJEKVHQVOOQ-OWOJBTEDSA-N
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Description

“3-(2-Chloropyridin-4-yl)prop-2-enoic acid” is an organic compound with the CAS number 1379423-73-0 . It has a molecular weight of 183.59 . The IUPAC name for this compound is (Z)-3-(2-chloropyridin-4-yl)acrylic acid .


Molecular Structure Analysis

The linear formula for “3-(2-Chloropyridin-4-yl)prop-2-enoic acid” is C8H6ClNO2 . The InChI code for this compound is 1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1- .


Physical And Chemical Properties Analysis

“3-(2-Chloropyridin-4-yl)prop-2-enoic acid” is a solid compound . Other physical and chemical properties such as boiling point are not specified in the sources I found .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

One area of application is in the synthesis of complex molecules and the study of their molecular structures. For instance, research on isomers of prop-2-enoic acids, such as the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid, highlights the importance of molecular conformation in defining the properties of these compounds. The strong O-H...N hydrogen bonding and π-π stacking interactions observed in these isomers contribute to their supramolecular structures, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Trujillo-Ferrara et al., 2004).

Material Science and Engineering

In material science, the modification of molecular structures to enhance certain properties is a key area of research. For example, studies on the positional isomeric effects on phosphorescence demonstrate how slight changes in molecular structure can lead to different optical properties. This research provides insights into developing dynamic functional materials that can switch between different phosphorescence based on external stimuli (Bin Li & Guo-Ping Yong, 2019).

Pharmacology and Biomedical Research

Although the direct mention of "3-(2-Chloropyridin-4-yl)prop-2-enoic acid" in pharmacology and biomedical research is limited, the structural motifs similar to this compound are often explored for their potential biological activities. For instance, studies on the antiviral activities of compounds and their pharmacokinetics highlight the relevance of chloropyridinyl groups in drug design. Such research underlines the importance of understanding the molecular interactions and stability of these compounds to optimize their therapeutic potential (A. Patick et al., 2005).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 3-(2-Chloropyridin-4-yl)prop-2-enoic acid

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Chloropyridin-4-yl)prop-2-enoic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 3-(2-Chloropyridin-4-yl)prop-2-enoic acid’s action are currently unknown . Understanding these effects requires knowledge of the compound’s specific targets and mode of action.

properties

IUPAC Name

(E)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAJEKVHQVOOQ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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